Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate
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Overview
Description
Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate is a chemical compound with a complex structure that includes a thiazole ring, a chloroacetamido group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate typically involves multiple steps. One common method includes the reaction of 2-chloroacetic acid with thiosemicarbazide to form 2-(2-chloroacetamido)-1,3-thiazole. This intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The chloroacetamido group can be reduced to an amine.
Substitution: The chlorine atom in the chloroacetamido group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The thiazole ring may interact with various enzymes, affecting their activity and leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-chloroacetamido)acetate: Similar structure but lacks the thiazole ring.
2-(2-Chloroacetamido)-1,3-thiazole: Similar structure but lacks the methyl ester group.
Uniqueness
Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate is unique due to the combination of the thiazole ring, chloroacetamido group, and methyl ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate is a synthetic compound characterized by its unique structural features, including a thiazole ring and a chloroacetamido group. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
IUPAC Name: Methyl 2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]acetate
Molecular Formula: C₈H₉ClN₂O₃S
Molecular Weight: 248.69 g/mol
CAS Number: 103054-24-6
The compound's structure allows it to engage in various chemical reactions, making it a versatile building block in medicinal chemistry.
This compound exhibits biological activity primarily through its interaction with specific molecular targets:
- Covalent Bond Formation: The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
- Enzyme Interaction: The thiazole ring may interact with various enzymes, affecting their activity and leading to the compound’s biological effects.
Antimicrobial Properties
Research indicates that compounds with thiazole moieties often exhibit antimicrobial properties. This compound has been investigated for its potential as an antimicrobial agent , showing effectiveness against various bacterial strains. Studies have demonstrated that thiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anti-inflammatory Effects
In addition to antimicrobial activity, this compound has been explored for its anti-inflammatory properties . In vitro studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, offering potential therapeutic benefits in inflammatory diseases.
Anticancer Activity
Emerging research highlights the potential of this compound in cancer therapy . Preliminary findings indicate that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways involved in cell survival.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiazole derivatives, including this compound:
- Antimicrobial Evaluation:
- Anti-inflammatory Mechanisms:
- Anticancer Activity:
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 2-(2-chloroacetamido)acetate | Lacks thiazole ring | Limited antimicrobial activity |
2-(2-Chloroacetamido)-1,3-thiazole | Lacks methyl ester group | Moderate antimicrobial properties |
Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate | Contains methylamino group | Enhanced anticancer activity |
This compound stands out due to its unique combination of structural features that confer distinct biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c1-14-7(13)2-5-4-15-8(10-5)11-6(12)3-9/h4H,2-3H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTQVOQSRPCNHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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